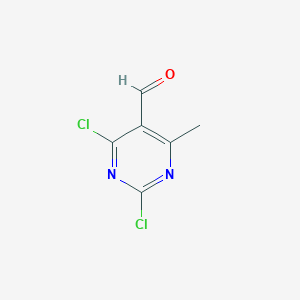

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde

描述

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C6H3Cl2N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde typically involves the chlorination of 6-methylpyrimidine-5-carbaldehyde. One common method includes the reaction of 6-methylpyrimidine-5-carbaldehyde with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired dichlorinated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at positions 2 and 4 of the pyrimidine ring are highly reactive toward nucleophiles. These substitutions are facilitated by the electron-withdrawing effects of the aldehyde group and methyl substituent, which activate the ring for SNAr reactions.

Key Findings:

-

Amination with primary/secondary amines : Reaction with indoline in ethanol under basic conditions (NaOH, room temperature, 1 hour) replaces the chlorine atom at position 4, yielding 2-chloro-4-(indolin-1-yl)-6-methylpyrimidine-5-carbaldehyde (60% yield) .

-

Solvent and base dependency : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) optimize substitution efficiency while minimizing aldehyde group side reactions .

Table 1: SNAr Reaction Examples

Aldehyde Group Reactivity

The aldehyde at position 5 participates in condensation and oxidation reactions:

Claisen-Schmidt Condensation

Reacts with ketones or active methylene compounds under basic conditions to form α,β-unsaturated carbonyl derivatives. For example:

Oxidation/Reduction

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

Reduction : NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group.

Cross-Coupling Reactions

While direct evidence for Suzuki or Stille couplings is limited in accessible literature, analogous pyrimidine derivatives undergo palladium-catalyzed cross-coupling at chlorine-substituted positions. Predicted reactivity includes:

-

Suzuki-Miyaura coupling : With aryl boronic acids in dioxane/H₂O, Pd(PPh₃)₄, Na₂CO₃, 80°C.

Comparative Reactivity of Chlorine Positions

The chlorine at position 4 is more reactive than position 2 due to:

-

Steric effects : The methyl group at position 6 hinders access to position 2.

-

Electronic effects : The aldehyde group at position 5 exerts a stronger electron-withdrawing effect on position 4 .

Stability and Side Reactions

-

Hydrolysis : Prolonged exposure to aqueous base leads to hydrolysis of the aldehyde to a carboxylic acid.

-

Dimerization : Under acidic conditions, aldol dimerization may occur via the aldehyde group .

Reaction Optimization Guidelines

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Temperature | 20–25°C (SNAr) | Minimizes aldehyde degradation |

| Solvent | EtOH/MeOH (SNAr) | Balances nucleophilicity and solubility |

| Base | NaOH (0.5–1 eq) | Prevents over-dehydrohalogenation |

科学研究应用

Organic Synthesis

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its electrophilic and nucleophilic sites allow it to participate in multiple reaction types, including:

- Nucleophilic Substitution Reactions: The aldehyde group can react with various nucleophiles, leading to the formation of diverse derivatives.

- Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of biologically active molecules. Notable applications include:

- Antimalarial Agents: Research has identified derivatives of pyrimidine compounds that inhibit key enzymes involved in malaria pathogenesis, such as PfGSK3 and PfPK6. These compounds show promise against resistant strains of malaria .

- Antiviral and Anticancer Agents: Ongoing studies are investigating its role in developing antiviral and anticancer drugs by modifying its structure to enhance biological activity.

Agrochemicals

In agrochemical research, this compound is being studied for its potential use in developing herbicides and fungicides. Its reactivity allows for the synthesis of compounds that can effectively target specific biological pathways in pests and pathogens.

Case Study 1: Synthesis of Antimalarial Compounds

A study focused on synthesizing novel pyrimidine derivatives that exhibit potent inhibition against Plasmodium falciparum kinases (PfGSK3 and PfPK6). The synthesized compounds demonstrated IC50 values in the nanomolar range, indicating strong potential for further development into therapeutic agents .

Case Study 2: Development of Anticancer Agents

Research involving structural modifications of this compound has led to the discovery of compounds that inhibit cancer cell proliferation by targeting specific signaling pathways. The findings suggest that these derivatives could serve as leads for new anticancer therapies.

作用机制

The mechanism of action of 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chlorine atoms and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The exact molecular targets and pathways involved vary based on the specific derivative or application being studied.

相似化合物的比较

Similar Compounds

2,4-Dichloro-6-methylpyrimidine: Lacks the aldehyde group at position 5, making it less reactive in certain condensation reactions.

2,4,6-Trichloropyrimidine: Contains an additional chlorine atom at position 6, which can influence its reactivity and applications.

6-Methyluracil: A structurally similar compound with different functional groups, leading to distinct chemical properties and uses.

Uniqueness

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is unique due to the presence of both chlorine atoms and an aldehyde group on the pyrimidine ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry and pharmaceutical research.

生物活性

2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring with two chlorine substituents at the 2 and 4 positions, a methyl group at the 6 position, and an aldehyde functional group at the 5 position. Its molecular formula is , with a molecular weight of approximately 191.02 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has demonstrated efficacy against various pathogens, including bacteria and fungi. Its halogenated structure enhances its interaction with microbial cell membranes, leading to disruption and cell death.

- Anticancer Properties : Research indicates that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. It has shown potent inhibitory effects on cell proliferation in several cancer cell lines, including breast cancer cells (MDA-MB-231) with an IC50 value of approximately .

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer progression and microbial resistance. For instance, it has been reported to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are implicated in tumor metastasis .

Case Studies

- Anticancer Activity : A study demonstrated that treatment with this compound inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC). The compound showed a significant reduction in metastatic nodules compared to controls .

- Toxicity Profile : In toxicity assessments conducted on Kunming mice, the compound exhibited no acute toxicity at doses up to , suggesting a favorable safety profile for further development .

- Pharmacokinetics : Following intravenous administration, the compound displayed a clearance rate of with an oral bioavailability of . These pharmacokinetic properties indicate potential for effective therapeutic use .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Toxicity Profile |

|---|---|---|---|

| This compound | Yes | Yes | Low (up to 2000 mg/kg) |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Moderate | Moderate | Moderate |

| 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde | Low | Low | High |

属性

IUPAC Name |

2,4-dichloro-6-methylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c1-3-4(2-11)5(7)10-6(8)9-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKFWQVCQOEHHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627311 | |

| Record name | 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-24-9 | |

| Record name | 2,4-Dichloro-6-methylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。